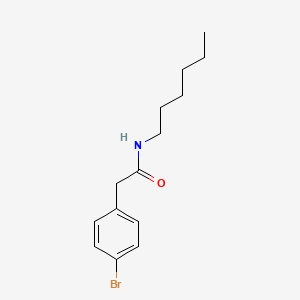

2-(4-bromophenyl)-N-hexylacetamide

Description

Properties

Molecular Formula |

C14H20BrNO |

|---|---|

Molecular Weight |

298.22 g/mol |

IUPAC Name |

2-(4-bromophenyl)-N-hexylacetamide |

InChI |

InChI=1S/C14H20BrNO/c1-2-3-4-5-10-16-14(17)11-12-6-8-13(15)9-7-12/h6-9H,2-5,10-11H2,1H3,(H,16,17) |

InChI Key |

PRKPYKAUKGVBSK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCNC(=O)CC1=CC=C(C=C1)Br |

solubility |

5 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Preparation Methods

Carbodiimide-Mediated Coupling

The most widely reported method involves activating 2-(4-bromophenyl)acetic acid with carbodiimide-based reagents. Adapted from the synthesis of pulmonarin B analogues, this approach employs ethylcarbodiimide hydrochloride (EDCI) and hydroxybenzotriazole (HOBT) to facilitate amide bond formation.

Procedure :

-

Activation : 2-(4-Bromophenyl)acetic acid (1.0 equiv) is dissolved in anhydrous dichloromethane (DCM) with EDCI (1.5 equiv) and HOBT (0.5 equiv). Triethylamine (3.0 equiv) is added to neutralize HCl generated during activation.

-

Coupling : Hexylamine (1.2 equiv) is introduced dropwise at 0°C, and the reaction proceeds at room temperature for 12–16 hours.

-

Workup : The mixture is washed with aqueous NaHCO3 and brine, dried over Na2SO4, and purified via silica gel chromatography (hexane/ethyl acetate = 4:1).

Yield : 45–52%.

Key Advantages : Mild conditions minimize side reactions; compatible with acid-sensitive substrates.

Acid Chloride Aminolysis

An alternative route involves converting 2-(4-bromophenyl)acetic acid to its acid chloride before reacting with hexylamine. This method, adapted from trifluoroacetamide syntheses, offers faster reaction times.

Procedure :

-

Chlorination : The acid (1.0 equiv) is treated with oxalyl chloride (2.0 equiv) and catalytic DMF in DCM at 0°C. After 2 hours, the solvent is evaporated to isolate the acid chloride.

-

Aminolysis : The acid chloride is dissolved in tetrahydrofuran (THF) and added to hexylamine (1.5 equiv) at 0°C. The reaction is stirred for 4 hours at room temperature.

-

Workup : The product is extracted with ethyl acetate, washed with dilute HCl, and recrystallized from ethanol.

Yield : 60–68%.

Key Advantages : Higher yields due to reactive intermediate; shorter reaction time.

Reductive Amination of Keto Intermediates

While less common, reductive amination offers a route for modifying the hexyl chain post-synthesis. For example, 2-(4-bromophenyl)acetamide derivatives have been synthesized via reductive amination of ketones with sodium cyanoborohydride.

Procedure :

-

Ketone Formation : 2-(4-Bromophenyl)acetic acid is converted to methyl 2-(4-bromophenyl)acetate via Fischer esterification.

-

Reductive Amination : The ester reacts with hexylamine in methanol under H2 (1 atm) with Pd/C catalysis.

Yield : 30–35%.

Limitations : Lower yields due to competing hydrolysis; requires specialized equipment.

Optimization of Reaction Conditions

Solvent and Temperature Effects

-

DCM vs. THF : DCM provides higher yields (52%) in carbodiimide-mediated coupling due to better solubility of intermediates. THF is preferred in acid chloride aminolysis for its ability to stabilize reactive species.

-

Temperature : Reactions conducted at 0°C during coupling steps reduce racemization risks, while room-temperature stirring ensures completion.

Stoichiometric Adjustments

-

Excess hexylamine (1.2–1.5 equiv) improves conversion in both carbodiimide and acid chloride routes.

-

EDCI:HOBT ratios of 3:1 minimize side products like N-acylurea.

Analytical Characterization

Spectroscopic Data

Purity Assessment

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Reaction Time | Key Advantages | Limitations |

|---|---|---|---|---|

| Carbodiimide coupling | 45–52 | 12–16 h | Mild conditions, scalability | Moderate yields |

| Acid chloride aminolysis | 60–68 | 4–6 h | High efficiency, simplicity | Requires hazardous reagents (oxalyl chloride) |

| Reductive amination | 30–35 | 24 h | Functional group tolerance | Low yield, specialized equipment |

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-N-hexylacetamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Oxidation Reactions: The acetamide moiety can be oxidized to form corresponding carboxylic acids.

Reduction Reactions: The carbonyl group in the acetamide can be reduced to form amines.

Common Reagents and Conditions

Substitution: Reagents like sodium hydroxide or ammonia can be used under basic conditions.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly employed.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

Major Products

Substitution: Formation of 2-(4-hydroxyphenyl)-N-hexylacetamide or 2-(4-aminophenyl)-N-hexylacetamide.

Oxidation: Formation of 2-(4-bromophenyl)acetic acid.

Reduction: Formation of 2-(4-bromophenyl)-N-hexylamine.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an antimicrobial and antiproliferative agent.

Medicine: Explored for its potential use in drug development, particularly in targeting specific receptors or enzymes.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-N-hexylacetamide involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the acetamide moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Brominated Acetamides

Physicochemical Properties

- Lipophilicity : The hexyl chain in the target compound likely confers higher lipophilicity (logP ~4.5–5.0, estimated) compared to analogs with shorter alkyl or polar groups (e.g., -OCH₃ in , logP ~2.5). The trifluoromethyl group in may offer comparable lipophilicity but with different electronic effects.

- Solubility : Polar substituents like methoxy () or sulfonyl () improve aqueous solubility, whereas the hexyl chain in the target compound may reduce it, necessitating formulation adjustments for biological applications.

- Stability : Electron-withdrawing groups (e.g., -CF₃ in , sulfonyl in ) increase resistance to metabolic degradation compared to the target compound’s alkyl chain.

Q & A

Q. Basic Bioactivity Assessment

- In vitro assays : Test kinase inhibition (e.g., EGFR, VEGFR) via ELISA or fluorescence polarization .

- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding modes to target proteins (e.g., ATP-binding pockets) .

How does pH and temperature affect the stability of 2-(4-bromophenyl)-N-hexylacetamide in storage?

Q. Advanced Stability Studies

- pH stability : Conduct accelerated degradation studies (e.g., 0.1 M HCl/NaOH, 37°C) with HPLC monitoring. Amide bonds hydrolyze in acidic/basic conditions, requiring neutral buffers .

- Thermal stability : TGA/DSC analysis identifies decomposition temperatures. Store at –20°C under desiccation to prevent hydrolysis .

What supramolecular interactions dominate the crystal packing of bromophenyl-acetamide derivatives?

Advanced Supramolecular Chemistry

SCXRD reveals:

- N–H⋯O hydrogen bonds : Form 1D chains along the crystallographic axis .

- π-π stacking : Between bromophenyl rings (3.8–4.2 Å spacing) stabilizes layered structures .

- Halogen interactions : C–Br⋯O contacts contribute to lattice energy .

Can computational methods predict the pharmacokinetic properties of 2-(4-bromophenyl)-N-hexylacetamide?

Q. Advanced Computational Modeling

- ADMET prediction : Tools like SwissADME estimate logP (~3.5), BBB permeability, and CYP450 inhibition .

- MD simulations : GROMACS models membrane permeation using lipid bilayer systems .

Validate with experimental Caco-2 cell permeability assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.